![molecular formula C10F8N4 B14624124 4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine) CAS No. 57310-44-8](/img/structure/B14624124.png)
4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(E)-Diazenediyl]bis(tetrafluoropyridine) is a fluorinated pyridine derivative known for its unique chemical properties. The compound features a diazenediyl linkage between two tetrafluoropyridine rings, making it a valuable subject for various chemical and industrial applications. The presence of fluorine atoms in the aromatic ring imparts distinct physical, chemical, and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(E)-Diazenediyl]bis(tetrafluoropyridine) typically involves the nucleophilic substitution of fluorine atoms in tetrafluoropyridine derivatives. One common method is the reaction of pentafluoropyridine with appropriate nucleophiles under basic conditions, such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at reflux . This reaction yields 4-substituted tetrafluoropyridine derivatives, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of 4,4’-[(E)-Diazenediyl]bis(tetrafluoropyridine) often involves large-scale synthesis using high-yield methods. The use of effective fluorinating reagents and reliable fluorination technology ensures the efficient production of the compound. The accumulation of advanced knowledge in fluorine chemistry has accelerated developments in this field, making the industrial synthesis of fluorinated pyridines more feasible .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[(E)-Diazenediyl]bis(tetrafluoropyridine) undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound is highly reactive towards nucleophilic substitution due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as malononitrile, piperazine, and tetrazole-5-thiol are used under basic conditions (e.g., K₂CO₃ in DMF) to achieve nucleophilic substitution.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions may vary depending on the desired products.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4,4’-[(E)-Diazenediyl]bis(tetrafluoropyridine) has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4,4’-[(E)-Diazenediyl]bis(tetrafluoropyridine) involves its interaction with molecular targets through nucleophilic substitution reactions. The electron-withdrawing fluorine atoms enhance the compound’s reactivity towards nucleophiles, facilitating the formation of various derivatives. The specific molecular targets and pathways involved depend on the context of its application, such as in biological systems or industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentafluoropyridine: A precursor in the synthesis of 4,4’-[(E)-Diazenediyl]bis(tetrafluoropyridine) and other fluorinated pyridine derivatives.
Tetrafluoropyridine Derivatives: Compounds with similar structures and reactivity, used in various chemical and industrial applications.
Uniqueness
4,4’-[(E)-Diazenediyl]bis(tetrafluoropyridine) is unique due to its diazenediyl linkage and the presence of multiple fluorine atoms, which impart distinct chemical properties.
Eigenschaften
CAS-Nummer |
57310-44-8 |
|---|---|
Molekularformel |
C10F8N4 |
Molekulargewicht |
328.12 g/mol |
IUPAC-Name |
bis(2,3,5,6-tetrafluoropyridin-4-yl)diazene |
InChI |
InChI=1S/C10F8N4/c11-1-5(2(12)8(16)19-7(1)15)21-22-6-3(13)9(17)20-10(18)4(6)14 |
InChI-Schlüssel |
UXXJLUMNSZLLDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=NC(=C1F)F)F)F)N=NC2=C(C(=NC(=C2F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-({3-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14624046.png)

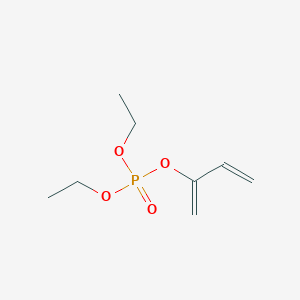
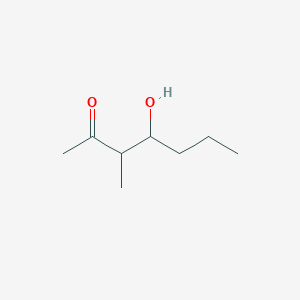
![N-[2-(9H-Thioxanthen-9-YL)ethyl]formamide](/img/structure/B14624072.png)

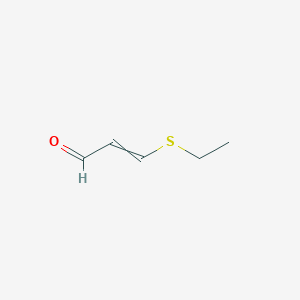
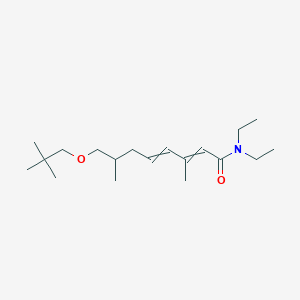

![5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate](/img/structure/B14624103.png)
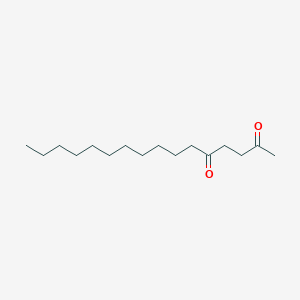
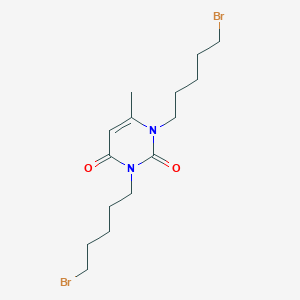

![Diethyl 2-[(tert-butylamino)methylidene]propanedioate](/img/structure/B14624134.png)
